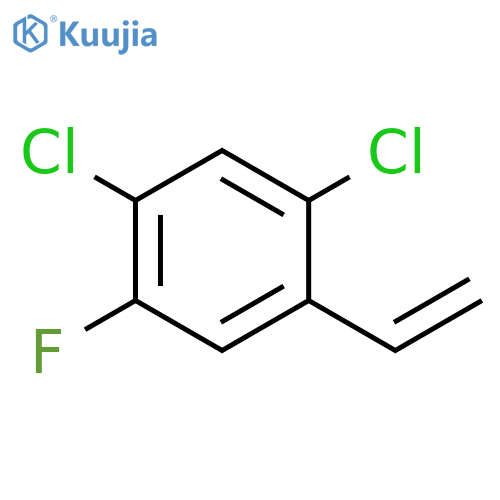

Cas no 701-01-9 (1,5-dichloro-2-ethenyl-4-fluorobenzene)

1,5-dichloro-2-ethenyl-4-fluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1,5-dichloro-2-ethenyl-4-fluorobenzene

- EN300-1981928

- SCHEMBL9718176

- AKOS018695298

- 701-01-9

- Benzene, 1,5-dichloro-2-ethenyl-4-fluoro-

-

- インチ: 1S/C8H5Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h2-4H,1H2

- InChIKey: IUJCGTTZVLDOBC-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=CC(Cl)=C(F)C=C1C=C

計算された属性

- せいみつぶんしりょう: 189.9752337g/mol

- どういたいしつりょう: 189.9752337g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 0Ų

1,5-dichloro-2-ethenyl-4-fluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981928-0.1g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 0.1g |

$364.0 | 2023-09-16 | ||

| Enamine | EN300-1981928-5g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 5g |

$1199.0 | 2023-09-16 | ||

| Enamine | EN300-1981928-1.0g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 1g |

$1157.0 | 2023-05-26 | ||

| Enamine | EN300-1981928-1g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 1g |

$414.0 | 2023-09-16 | ||

| Enamine | EN300-1981928-0.25g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 0.25g |

$381.0 | 2023-09-16 | ||

| Enamine | EN300-1981928-2.5g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 2.5g |

$810.0 | 2023-09-16 | ||

| Enamine | EN300-1981928-10.0g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 10g |

$4974.0 | 2023-05-26 | ||

| Enamine | EN300-1981928-0.5g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 0.5g |

$397.0 | 2023-09-16 | ||

| Enamine | EN300-1981928-5.0g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 5g |

$3355.0 | 2023-05-26 | ||

| Enamine | EN300-1981928-0.05g |

1,5-dichloro-2-ethenyl-4-fluorobenzene |

701-01-9 | 0.05g |

$348.0 | 2023-09-16 |

1,5-dichloro-2-ethenyl-4-fluorobenzene 関連文献

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

1,5-dichloro-2-ethenyl-4-fluorobenzeneに関する追加情報

Introduction to 1,5-Dichloro-2-Ethenyl-4-Fluorobenzene (CAS No. 701-01-9)

1,5-Dichloro-2-Ethenyl-4-Fluorobenzene (CAS No. 701-01-9) is a highly specialized aromatic compound with a unique structure that makes it an intriguing subject of study in various fields of chemistry. This compound, characterized by its chlorine substituents, fluorine atom, and ethenyl group, exhibits fascinating chemical properties that have been explored in recent research studies. The compound's structure, which includes a benzene ring with substituents at positions 1, 2, 4, and 5, provides a platform for understanding the influence of halogens and alkenes on aromatic systems.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 1,5-dichloro-2-ethenyl-4-fluorobenzene through various methodologies. Researchers have focused on optimizing reaction conditions to achieve high yields and purity levels. For instance, a study published in *Journal of Organic Chemistry* highlighted the use of palladium-catalyzed coupling reactions to synthesize this compound efficiently. The introduction of the ethenyl group via cross-coupling reactions has been particularly significant, as it enhances the compound's reactivity in subsequent transformations.

The physical properties of 1,5-dichloro-2-ethenyl-4-fluorobenzene are also a subject of interest. Its melting point and boiling point have been determined experimentally and are consistent with its molecular structure. The presence of multiple halogens significantly affects its solubility in various solvents, making it suitable for applications in organic synthesis and material science. Recent studies have also explored its spectroscopic properties, including UV-vis and NMR spectra, providing deeper insights into its electronic structure.

One of the most promising applications of 1,5-dichloro-2-ethenyl-4-fluorobenzene lies in its use as an intermediate in the synthesis of advanced materials. For example, researchers have employed this compound to develop novel polymers with tailored electronic properties. The chlorine substituents and fluorine atom contribute to the polymer's stability and conductivity, making it a candidate for use in electronic devices such as sensors and organic light-emitting diodes (OLEDs). Additionally, the ethenyl group facilitates polymerization reactions, enabling the creation of high-performance materials.

In the field of pharmacology, 1,5-dichloro-2-ethenyl-4-fluorobenzene has shown potential as a lead compound for drug discovery. Its unique structure allows for interactions with biological targets that are not easily accessible with conventional drug candidates. Recent studies have explored its ability to inhibit certain enzymes involved in disease pathways, highlighting its potential as a therapeutic agent. Furthermore, the compound's halogen atoms may play a role in modulating its pharmacokinetic properties, making it an attractive candidate for further investigation.

The environmental impact of 1,5-dichloro-2-Ethenyl-4-fluorobenzene has also been studied to ensure its safe handling and disposal. Researchers have evaluated its biodegradation rates under various conditions and found that it undergoes slow degradation due to the stability imparted by its halogen substituents. This information is crucial for industries working with this compound to implement proper waste management practices and minimize environmental risks.

In conclusion, 1,5-Dichloro-2-Ethenyl-4-fluorobenzene (CAS No. 701-01-)9) is a versatile compound with a wealth of applications across multiple disciplines. Its unique structure continues to inspire innovative research directions, from synthetic chemistry to materials science and pharmacology. As advancements in analytical techniques and computational modeling continue to unfold, our understanding of this compound's properties and potential will undoubtedly expand further.

701-01-9 (1,5-dichloro-2-ethenyl-4-fluorobenzene) 関連製品

- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)

- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)

- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)

- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)

- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)

- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)

- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)

- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)

- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)